Methyl 3-fluoro-2-fluorosulfonylbenzoate

Description

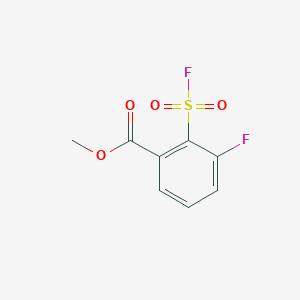

Methyl 3-fluoro-2-fluorosulfonylbenzoate is a fluorinated aromatic ester characterized by a fluorosulfonyl (-SO₂F) group at position 2 and a fluorine atom at position 3 on the benzoate ring. The compound’s structure combines electron-withdrawing substituents, which enhance its reactivity in substitution reactions and influence its physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name |

methyl 3-fluoro-2-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVITPTUGRGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic fluorination using reagents such as Selectfluor . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of Methyl 3-fluoro-2-fluorosulfonylbenzoate may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-fluorosulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: The benzoate ester can engage in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Electrophilic Fluorination: Reagents like Selectfluor are commonly used.

Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are typical in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 3-fluoro-2-fluorosulfonylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-fluorosulfonylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (CAS: 1195768-19-4)

- Molecular Formula: C₁₄H₁₀F₃NO₄S

- Key Features : Contains a sulfonamide group linked to a 2,6-difluorophenyl moiety instead of a fluorosulfonyl group.

- This compound is used as a pharmaceutical intermediate, suggesting similar utility for Methyl 3-fluoro-2-fluorosulfonylbenzoate in drug synthesis .

b) Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS: 1805111-00-5)

- Molecular Formula: C₉H₅ClFNO₂

- Key Features: Substituted with cyano (-CN) and chloro (-Cl) groups at positions 3 and 6, respectively.

- Applications in agrochemicals are likely due to its halogenated structure .

c) Methyl Trifluoromethanesulfonate (Methyl Triflate)

- Molecular Formula : C₂H₃F₃O₃S

- Key Features : A methyl ester of triflic acid with a trifluoromethanesulfonyl (-SO₂CF₃) group.

- Comparison : The triflate group is a superior leaving group compared to fluorosulfonyl, making methyl triflate a potent methylating agent in organic synthesis. However, its high reactivity (H314 corrosive) contrasts with the likely milder handling requirements of this compound .

d) Trifluoromethanesulfonyl Chloride (Triflic Chloride)

- Molecular Formula : CClF₃O₂S

- Key Features : A sulfonyl chloride with a boiling point of 29–32°C and density of 1.583 g/mL.

- Comparison: The chloride substituent increases electrophilicity, making it a key reagent in sulfonylation reactions. Unlike this compound, it is gaseous at room temperature, limiting its use in non-volatile applications .

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : Fluorosulfonyl (-SO₂F) and trifluoromethanesulfonyl (-SO₂CF₃) groups increase electrophilicity, enhancing reactivity in cross-coupling or substitution reactions.

- Halogen Influence : Chloro and fluoro substituents improve metabolic stability in pharmaceuticals but may alter toxicity profiles .

- Sulfonamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.